2-(2-Aminothiazol-5-yl)acetic acid
Overview
Description
2-(2-Aminothiazol-5-yl)acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminothiazol-5-yl)acetic acid are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This compound has shown potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the cellular machinery of the cancerous cells, leading to a decrease in their proliferation
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival. By inhibiting these pathways, the compound can effectively reduce the growth and spread of cancerous cells . The specific pathways and their downstream effects are complex and vary depending on the type of cancer cell.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. This leads to a decrease in the growth and spread of cancerous cells, potentially leading to a reduction in tumor size and severity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s stability and efficacy Additionally, the presence of other substances in the body, such as proteins or other drugs, can also impact the compound’s action by altering its absorption, distribution, metabolism, or excretion
Biochemical Analysis
Biochemical Properties
2-(2-Aminothiazol-5-yl)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions can modulate the activity of these enzymes, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and the synthesis of essential biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death and tissue damage . These dosage effects are critical for determining the therapeutic potential and safety of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by aminotransferases and dehydrogenases, leading to the production of key metabolites that play essential roles in cellular function . Additionally, this compound can influence metabolic flux by modulating the activity of these enzymes, resulting in changes in the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it can then interact with intracellular proteins and enzymes . Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are important for understanding the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can interact with localized biomolecules . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its biochemical role and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Aminothiazol-5-yl)acetic acid involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the thiazole ring .
Another method involves the reaction of 2-aminothiazole with acetic anhydride or acetyl chloride, which results in the formation of the desired acetic acid derivative[3][3].
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and controlled temperature and pressure conditions can further improve the efficiency of the synthesis[3][3].
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted thiazole derivatives .
Scientific Research Applications
2-(2-Aminothiazol-5-yl)acetic acid has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its antimicrobial, anticancer, and anti-inflammatory properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the acetic acid moiety.
2-(2-Aminothiazol-4-yl)acetic acid: A positional isomer with the amino group at a different position on the thiazole ring.
2-(2-Aminothiazol-5-yl)acetamide: An amide derivative with different chemical properties.
Uniqueness
2-(2-Aminothiazol-5-yl)acetic acid is unique due to its combination of the thiazole ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMXAGCLCGUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200453 | |
Record name | 2-Aminothiazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-66-7 | |
Record name | 2-Amino-5-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminothiazol-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminothiazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminothiazol-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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